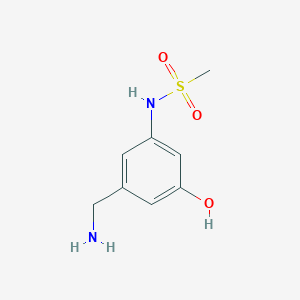
LM8U4Fls5A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloropyridin-3-yl)methanol hydrobromide: (LM8U4Fls5A) is a chemical compound with the molecular formula C6H6ClNO.BrH . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various scientific fields due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloropyridin-3-yl)methanol hydrobromide typically involves the reaction of 4-chloropyridine with formaldehyde and a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature .
Industrial Production Methods: Industrial production of (4-Chloropyridin-3-yl)methanol hydrobromide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions: (4-Chloropyridin-3-yl)methanol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-chloropyridine-3-carboxylic acid.
Reduction: Formation of 4-chloropyridin-3-ylmethanamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
Chemistry: (4-Chloropyridin-3-yl)methanol hydrobromide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme inhibition and receptor binding .
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, (4-Chloropyridin-3-yl)methanol hydrobromide is used in the production of agrochemicals, dyes, and other specialty chemicals .
作用机制
The mechanism of action of (4-Chloropyridin-3-yl)methanol hydrobromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
相似化合物的比较
(4-Chloropyridin-3-yl)methanol: The parent compound without the hydrobromide salt.
3-Pyridinemethanol: A similar compound with a hydroxyl group at the 3-position of the pyridine ring.
4-Chloropyridine: A simpler derivative with a chlorine atom at the 4-position of the pyridine ring.
Uniqueness: (4-Chloropyridin-3-yl)methanol hydrobromide is unique due to the presence of both the hydroxyl and chlorine functional groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound in various chemical and biological applications .
属性
CAS 编号 |
40899-46-5 |
|---|---|
分子式 |
C6H7BrClNO |
分子量 |
224.48 g/mol |
IUPAC 名称 |
(4-chloropyridin-3-yl)methanol;hydrobromide |
InChI |
InChI=1S/C6H6ClNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |
InChI 键 |
LXYKRJZEFKVIHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1Cl)CO.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
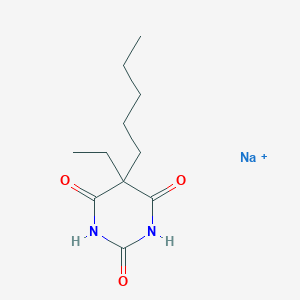
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
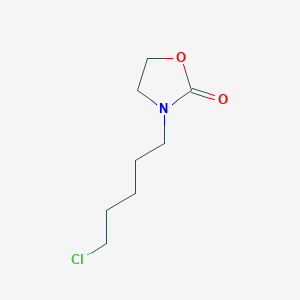
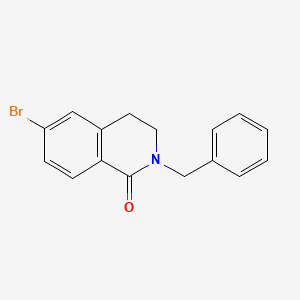

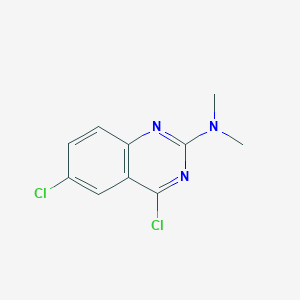
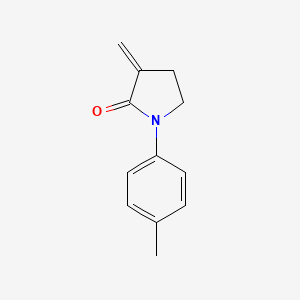


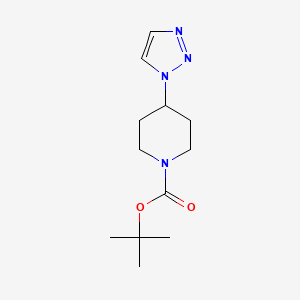
![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)
